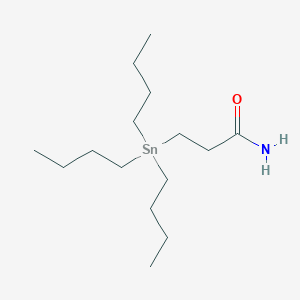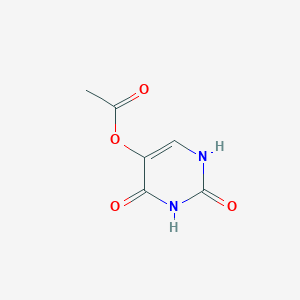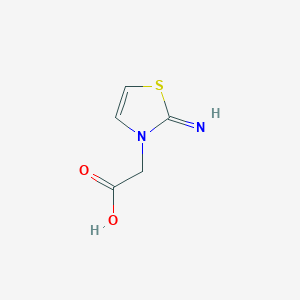
2-Heptyl capronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an ester formed from hexanoic acid and 1-methylhexanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Heptyl capronate can be synthesized through the esterification reaction between hexanoic acid and 1-methylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 1-methylhexyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl capronate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-methylhexanol.
Transesterification: A new ester and an alcohol.
Aplicaciones Científicas De Investigación
2-Heptyl capronate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexanoic acid, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it has been shown to induce resistance against pathogens by modulating the jasmonic acid signaling pathway . In other applications, its effects are mediated through its chemical properties as an ester, which allows it to participate in various biochemical reactions .
Comparación Con Compuestos Similares
2-Heptyl capronate can be compared with other esters such as:
Hexanoic acid, isopropyl ester: Similar in structure but with different alcohol component (isopropanol instead of 1-methylhexanol).
Ethyl acetate: A smaller ester with different properties and uses.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and 1-methylhexanol, which imparts distinct physical and chemical properties, making it suitable for specialized applications in fragrances and flavors .
Propiedades
Número CAS |
6624-58-4 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
heptan-2-yl hexanoate |
InChI |
InChI=1S/C13H26O2/c1-4-6-8-10-12(3)15-13(14)11-9-7-5-2/h12H,4-11H2,1-3H3 |
Clave InChI |
PPQPRIGCIRJGJH-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)OC(=O)CCCCC |
SMILES canónico |
CCCCCC(C)OC(=O)CCCCC |
Key on ui other cas no. |
6624-58-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1615008.png)


![14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B1615014.png)


![8-Thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B1615020.png)

![6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate](/img/structure/B1615023.png)




![3-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1615030.png)
